molecular formula C8H8N2O3 B12989169 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B12989169
M. Wt: 180.16 g/mol
InChI Key: VBGNTNJINOCQNQ-UHFFFAOYSA-N
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Description

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3 This compound is characterized by a fused pyrrolo-pyrimidine ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alcohols, amines, or thionyl chloride for esterification, amidation, or chlorination reactions.

Major Products Formed

The major products formed from these reactions include various esters, amides, and reduced derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

The compound "4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid" and its derivatives have several applications in medicinal chemistry and drug development .

Basic Information

  • CAS Number: 1190392-22-3
  • Molecular Formula: C8H8N2O3C_8H_8N_2O_3
  • Molecular Weight: 180.16 g/mol
  • Boiling Point: 392.2±44.0 °C (Predicted)

Synonyms
The compound is also known by several synonyms, including :

  • (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
  • (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
  • (6S)-4,6,7,8-Tetrahydro-4-oxo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Derivatives
Derivatives of this compound include:

  • Methyl(S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
    • CAS Number: 1190392-23-4
    • Purity: 97%
    • It is also known as Ceftriaxone Impurity 12 Sodium Salt .

Applications

  • Medicinal Chemistry: Triazolopyrimidines, which are related heterocyclic scaffolds, have a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . They have potential in medicinal chemistry, as indicated by clinical trials and marketed drugs like Trapidil and Flumetsulam .
  • Pyrimidine Metabolism Research: Pyrimidine metabolism is crucial for basic cellular functions like DNA and RNA biosynthesis, and its dysfunction is linked to cancer progression . Drugs targeting pyrimidine metabolism have been developed for various cancers, and understanding the interplay between oncogenic signaling and pyrimidine synthesis may lead to new, more precise cancer drugs .

Mechanism of Action

The mechanism of action of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
  • Methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
  • Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid lies in its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups provides a unique reactivity profile and potential for diverse applications compared to its analogs .

Biological Activity

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS Number: 1190392-22-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H8_8N2_2O3_3
  • Molecular Weight : 180.16 g/mol
  • Boiling Point : Approximately 392.2 °C (predicted)
  • Density : 1.61 g/cm³

This compound belongs to a class of heterocycles that are often investigated for their pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent. The compound exhibits various mechanisms of action that contribute to its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines:

  • Cell Line Studies :
    • The compound demonstrated significant growth inhibition in various cancer cell lines such as MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50_{50} values reported as follows:
      • MCF-7 : IC50_{50} = 3.79 µM
      • SF-268 : IC50_{50} = 12.50 µM
      • NCI-H460 : IC50_{50} = 42.30 µM .
  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Case Studies

Several case studies have been documented regarding the efficacy of this compound in preclinical settings:

StudyCell LineIC50_{50} (µM)Mechanism
Bouabdallah et al.Hep-2 (laryngeal carcinoma)3.25Cytotoxic potential
Wei et al.A549 (lung carcinoma)26Growth inhibition
Xia et al.Various tumor cells49.85Induction of apoptosis

These studies underscore the potential utility of this compound as a lead compound for further development in cancer therapeutics.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes involving the condensation of appropriate precursors followed by cyclization reactions to form the pyrrolopyrimidine core structure .

Properties

IUPAC Name

4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNTNJINOCQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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